molecular formula C9H12BrN3O B2957087 5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine CAS No. 1697367-31-9

5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine

Cat. No.: B2957087
CAS No.: 1697367-31-9
M. Wt: 258.119
InChI Key: DYKQCBYZUFLRCE-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine: is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position and a 3-methoxypyrrolidin-1-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine typically involves the bromination of a pyrimidine precursor. One efficient method for bromination is using sodium monobromoisocyanurate (SMBI) as the brominating agent . The reaction conditions generally involve dissolving the pyrimidine precursor in an appropriate solvent, such as acetonitrile, and adding SMBI at room temperature. The reaction is usually complete within a few hours, yielding the desired brominated product.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various substituted pyrimidines, which are valuable intermediates in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with biological targets, making it a candidate for the development of new therapeutic agents.

Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential as antiviral, anticancer, and antimicrobial agents. The compound’s ability to inhibit specific enzymes or receptors makes it a promising lead compound for drug development.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its incorporation into polymer matrices can enhance the properties of the resulting materials, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidinyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

  • 5-Bromo-2-(bromomethyl)pyrimidine
  • 5-Bromo-2-(chloromethyl)pyrimidine
  • 5-Bromo-2-(methylthio)pyrimidine

Comparison: Compared to these similar compounds, 5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine is unique due to the presence of the 3-methoxypyrrolidin-1-yl group. This group imparts distinct chemical and biological properties, such as increased solubility and enhanced binding affinity to certain biological targets. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c1-14-8-2-3-13(6-8)9-11-4-7(10)5-12-9/h4-5,8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKQCBYZUFLRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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